molecular formula C10H7BrN2O B2916078 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile CAS No. 2229105-45-5

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B2916078
CAS No.: 2229105-45-5
M. Wt: 251.083
InChI Key: KANXBKVNSXVTIY-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a heterocyclic compound featuring a bromopyridine moiety attached to a cyclobutane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 6-bromopyridine derivatives with cyclobutanone and cyanide sources under controlled conditions. Common reagents include bromopyridine, cyclobutanone, and potassium cyanide. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase pathways or interact with DNA to exert its effects .

Comparison with Similar Compounds

    1-(6-Bromopyridin-2-yl)ethan-1-one: Similar structure but with an ethanone group instead of a cyclobutane ring.

    2-Bromo-6-methylpyridine: Similar bromopyridine moiety but lacks the cyclobutane and nitrile groups.

Uniqueness: 1-(6-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its combination of a bromopyridine moiety with a cyclobutane ring and a nitrile group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-2-8(13-9)10(6-12)4-7(14)5-10/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXBKVNSXVTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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